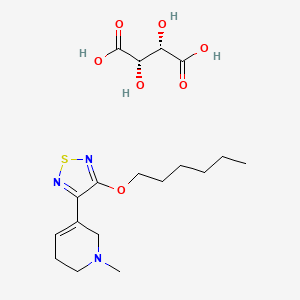

Xanomeline (tartrate)

Description

BenchChem offers high-quality Xanomeline (tartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xanomeline (tartrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSVWTMVMBGIHQ-WUUYCOTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Xanomeline Tartrate in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline (B1663083) tartrate, the active central nervous system agent in the combination therapy xanomeline-trospium (KarXT), represents a novel mechanistic approach to the treatment of schizophrenia.[1] Moving beyond the traditional dopamine (B1211576) D2 receptor antagonism that has been the cornerstone of antipsychotic therapy for decades, xanomeline targets the muscarinic acetylcholine (B1216132) receptor system.[2][3] This technical guide provides an in-depth exploration of xanomeline's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

The development of xanomeline was initially hindered by dose-limiting cholinergic side effects.[4] The co-formulation with trospium (B1681596) chloride, a peripherally acting muscarinic antagonist that does not cross the blood-brain barrier, has been a pivotal advancement, allowing for central therapeutic action while mitigating peripheral adverse events.[1][2][5][6] This combination therapy has demonstrated significant efficacy in reducing both positive and negative symptoms of schizophrenia in recent clinical trials.[6][7]

Primary Mechanism of Action: M1 and M4 Receptor Agonism

Xanomeline is a muscarinic acetylcholine receptor agonist with a functional preference for the M1 and M4 receptor subtypes.[8][9] While it exhibits binding affinity for all five muscarinic receptor subtypes, its therapeutic effects in schizophrenia are primarily attributed to its agonistic activity at M1 and M4 receptors within the central nervous system.[5][8]

-

M1 Receptor Activation: M1 receptors are highly expressed in the cerebral cortex and hippocampus, regions critical for cognitive function.[5][10] They are coupled to Gq/11 proteins, and their activation is believed to underlie the pro-cognitive effects observed with xanomeline.[11][12] Postmortem studies have indicated a reduction in M1 receptors in the cortex of individuals with schizophrenia.[1]

-

M4 Receptor Activation: M4 receptors are densely located in the striatum, a key node in motor and reward pathways.[5] As presynaptic autoreceptors on cholinergic interneurons, their activation leads to a decrease in acetylcholine release.[5] This, in turn, modulates the activity of dopaminergic neurons, providing a mechanism for the observed antipsychotic effects without direct dopamine receptor blockade.[4][5]

Downstream Signaling Pathways

The differential coupling of M1 and M4 receptors to distinct G-protein signaling cascades results in divergent downstream effects:

-

M1 Receptor Signaling (Gq/11 Pathway): Upon agonist binding, the M1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[3][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to a cascade of events that ultimately enhance neuronal excitability and synaptic plasticity.[3]

-

M4 Receptor Signaling (Gi/o Pathway): The M4 receptor is coupled to the inhibitory Gi/o protein.[13][14] Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[13][15] This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects that are generally inhibitory to neuronal activity, including the modulation of ion channel function.[4][13]

Modulation of Neurotransmitter Systems

Xanomeline's action on M1 and M4 receptors indirectly modulates key neurotransmitter systems implicated in the pathophysiology of schizophrenia, most notably dopamine and acetylcholine.

-

Dopamine Modulation:

-

Striatum: Activation of presynaptic M4 receptors on cholinergic interneurons in the striatum reduces acetylcholine release, which in turn decreases dopamine release.[5][16] This is a key mechanism for mitigating the hyperdopaminergic state in the mesolimbic pathway associated with the positive symptoms of schizophrenia.

-

Prefrontal Cortex: In contrast, M1 receptor activation has been shown to increase dopamine release in the prefrontal cortex.[5][17] This may contribute to the improvement of negative and cognitive symptoms, which are associated with hypodopaminergic activity in this region.

-

-

Acetylcholine Modulation: As an agonist, xanomeline directly stimulates postsynaptic M1 receptors. However, its activation of presynaptic M4 autoreceptors provides a negative feedback mechanism on acetylcholine release in the striatum.[5]

The Role of Tartrate

Xanomeline is administered as a tartrate salt. While the primary pharmacological activity resides in the xanomeline molecule, the tartrate salt form is often used to improve the compound's stability, solubility, and bioavailability.

Quantitative Data

The following tables summarize key quantitative data related to the binding affinity of xanomeline and the clinical efficacy of KarXT.

Table 1: Xanomeline Binding Affinity (Ki) at Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Species | Radioligand | Source |

| M1 | 158.49 | Human | --INVALID-LINK---QNB | [18] |

| M1 | 82 | Human | --INVALID-LINK---QNB | [18] |

| M1 | 42 | Human | [3H]QNB | [18] |

| M2 | 296 | Human | [3H]N-methylscopolamine | [8] |

| M1 | 294 | Human | [3H]N-methylscopolamine | [8] |

Note: Ki values can vary depending on the experimental conditions, such as the radioligand and cell line used.

Table 2: Efficacy of KarXT in the EMERGENT-2 Phase 3 Trial

| Outcome Measure | KarXT (n=126) | Placebo (n=125) | Least Squares Mean Difference (95% CI) | p-value | Cohen's d Effect Size |

| Change from Baseline in PANSS Total Score at Week 5 | -21.2 | -11.6 | -9.6 (-13.9 to -5.2) | <0.0001 | 0.61 |

| Change from Baseline in PANSS Positive Subscale Score | -2.9 | <0.0001 | |||

| Change from Baseline in PANSS Negative Subscale Score | -1.8 | 0.0055 | |||

| Change from Baseline in PANSS Marder Negative Factor Score | -2.2 | 0.0022 |

Table 3: Pooled Efficacy Data from EMERGENT-1, -2, and -3 Trials

| Outcome Measure | Xanomeline/Trospium | Placebo | Least Squares Mean Difference (95% CI) | p-value | Cohen's d Effect Size |

| Change from Baseline in PANSS Total Score at Week 5 | -9.9 (-12.4 to -7.3) | <0.0001 | 0.65 |

Source:[21]

Experimental Protocols

Radioligand Displacement Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound (e.g., xanomeline) for a specific muscarinic receptor subtype.

1. Membrane Preparation:

-

Culture cells (e.g., Chinese Hamster Ovary - CHO) stably expressing the human muscarinic receptor subtype of interest (e.g., M1 or M4).

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine - [3H]NMS) to each well.[22]

-

Add increasing concentrations of the unlabeled test compound (xanomeline).

-

To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.[22]

-

Add the prepared cell membranes to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).[22]

3. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.[22]

-

Wash the filters multiple times with cold wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to remove any unbound radioligand.[22]

-

Allow the filters to dry.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[22]

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Amphetamine-Induced Hyperlocomotion in Rodents

This protocol describes a preclinical model used to assess the potential antipsychotic activity of a compound.

1. Animals and Housing:

-

Use adult male rats or mice.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow the animals to acclimate to the facility for at least one week before testing.

2. Apparatus:

-

Use open-field arenas equipped with infrared photobeams to automatically record locomotor activity.[6]

3. Experimental Procedure:

-

Habituate the animals to the open-field arenas for a set period (e.g., 30-60 minutes) on the day before the test.

-

On the test day, administer the test compound (xanomeline) or vehicle at various doses via an appropriate route (e.g., subcutaneous injection).

-

After a predetermined pretreatment time, administer amphetamine (e.g., 0.5 mg/kg, s.c.) or saline to the animals.[23]

-

Immediately place the animals back into the open-field arenas and record their locomotor activity for a specified duration (e.g., 60-90 minutes).[23]

4. Data Analysis:

-

Quantify locomotor activity as the number of photobeam breaks or distance traveled.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound on amphetamine-induced hyperlocomotion to the vehicle control group. A significant reduction in amphetamine-induced activity suggests potential antipsychotic-like effects.[24]

Visualizations

Signaling Pathways

Caption: Xanomeline's dual mechanism at M1 and M4 receptors.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining binding affinity.

Conclusion

Xanomeline tartrate, through its preferential agonism at M1 and M4 muscarinic acetylcholine receptors, offers a distinct and promising mechanism of action for the treatment of schizophrenia. By modulating downstream signaling pathways and indirectly affecting dopamine and acetylcholine neurotransmission, it addresses both the positive, negative, and potentially the cognitive symptoms of the disorder. The successful mitigation of peripheral cholinergic side effects with the co-formulation of trospium chloride in KarXT has enabled the clinical advancement of this novel therapeutic strategy. The robust efficacy demonstrated in the EMERGENT clinical trial program underscores the potential of targeting the muscarinic system to meet the unmet needs of individuals living with schizophrenia. Further research into the long-term effects and full therapeutic potential of this new class of medication is ongoing.

References

- 1. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The muscarinic agonist xanomeline increases monoamine release and immediate early gene expression in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. Acetylcholine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 18. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanomeline's Interaction with M1/M4 Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanomeline (B1663083) is a pioneering muscarinic acetylcholine (B1216132) receptor agonist demonstrating significant promise in the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Its therapeutic efficacy is largely attributed to its functional selectivity for the M1 and M4 muscarinic receptor subtypes. While exhibiting high-affinity binding to all five muscarinic receptors (M1-M5), xanomeline preferentially activates M1 and M4 receptors, which are crucial for cognitive function and the modulation of dopamine (B1211576) pathways, respectively.[1][2][3] This guide provides a comprehensive overview of xanomeline's receptor selectivity, binding affinity, and the underlying molecular mechanisms and experimental methodologies used for its characterization. Recent structural biology findings have revealed a novel dual binding mode at the M4 receptor, where xanomeline acts as both an orthosteric and allosteric ligand, potentially contributing to its unique pharmacological profile.[4]

M1/M4 Receptor Selectivity and Binding Affinity

Xanomeline's pharmacological profile is defined by its complex interaction with muscarinic receptors. While it binds with comparable high affinity to all five subtypes, its functional activity is more pronounced at the M1 and M4 receptors.[2][5] This functional selectivity is a key aspect of its therapeutic potential, allowing for targeted engagement of pathways involved in psychosis and cognitive deficits, while potentially mitigating some of the side effects associated with non-selective muscarinic agonists.[6]

Binding Affinity Data

The following table summarizes the binding affinities (Ki) of xanomeline for the human muscarinic receptor subtypes as determined by radioligand binding assays.

| Receptor Subtype | Ki (nM) | Reference Compound | Cell Line | Reference |

| M1 | 294 | [3H]N-methylscopolamine | CHO | [5] |

| M2 | 296 | [3H]N-methylscopolamine | CHO | [5] |

| M3 | Substantial Affinity | [3H]Quinuclidinyl benzilate | Human cloned receptors | [7] |

| M4 | 39.81 | --INVALID-LINK---QNB | A9 L cells | [8] |

| M5 | Substantial Affinity | [3H]Quinuclidinyl benzilate | Human cloned receptors | [7] |

Note: Direct comparative Ki values across all five subtypes from a single study are not consistently reported in the literature. The presented data is a compilation from available sources.

Functional Activity Data

Xanomeline's functional selectivity is evident in its differential agonist activity at the M1 and M4 receptors compared to other subtypes.

| Receptor Subtype | Assay Type | Potency (EC50/IC50) | Efficacy (% of Carbachol) | Cell Line | Reference |

| M1 | Phospholipid Hydrolysis | - | 100% | CHO | [9] |

| M1 | Phospholipid Hydrolysis | - | 72% | BHK | [9] |

| M1 | Phospholipid Hydrolysis | - | 55% | A9 L | [9] |

| M1 | [35S]GTPγS Binding | Potent Agonist | Full Agonist | CHO | [5] |

| M2 | Guinea Pig Atria | EC50 = 3 µM | - | Isolated Tissue | [9] |

| M2 | [35S]GTPγS Binding | Potent Partial Agonist | 40% | CHO | [5] |

| M4 | - | - | Preferential Agonism | - | [4] |

Experimental Protocols

The characterization of xanomeline's binding and functional properties relies on a suite of in vitro pharmacological assays.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of xanomeline at each muscarinic receptor subtype.

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO, A9 L).

-

Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]Quinuclidinyl benzilate ([3H]QNB)).

-

Xanomeline at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of xanomeline.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through the filter plates.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of xanomeline that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[10]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest upon agonist binding.

Objective: To determine the potency (EC50) and efficacy of xanomeline in activating G proteins at M1 and M2 receptors.

Materials:

-

Cell membranes from cell lines expressing the desired muscarinic receptor subtype.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Xanomeline at various concentrations.

-

GDP (to ensure binding of [35S]GTPγS is agonist-dependent).

-

Assay buffer.

Procedure:

-

Cell membranes are incubated with xanomeline, GDP, and [35S]GTPγS.

-

Upon receptor activation by xanomeline, the associated G protein exchanges GDP for [35S]GTPγS.

-

The reaction is terminated, and the amount of bound [35S]GTPγS is quantified, typically by scintillation counting after filtration.

-

The concentration-response curve is plotted to determine the EC50 and maximal effect (Emax).

Signaling Pathways

The functional selectivity of xanomeline for M1 and M4 receptors translates to the preferential activation of distinct downstream signaling cascades.

M1 Receptor Signaling

The M1 receptor is predominantly coupled to the Gq/11 family of G proteins.

Activation of the M1 receptor by xanomeline leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses that are generally associated with increased neuronal excitability and pro-cognitive effects.[9]

M4 Receptor Signaling

The M4 receptor is coupled to the Gi/o family of G proteins.

Activation of the M4 receptor by xanomeline results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). M4 receptors often act as autoreceptors on presynaptic terminals, and their activation can lead to a reduction in acetylcholine release, which in turn can modulate the release of other neurotransmitters like dopamine.[12] This mechanism is thought to underlie the antipsychotic-like effects of xanomeline.[3][11]

Dual Orthosteric and Allosteric Binding at the M4 Receptor

A groundbreaking discovery has revealed that xanomeline binds to the M4 receptor in a dual fashion, occupying both the conventional orthosteric binding site (where acetylcholine binds) and a distinct allosteric site within the extracellular vestibule.[4] This concomitant binding of two xanomeline molecules to a single M4 receptor is a novel finding for a clinical drug candidate and may provide a structural basis for its functional selectivity and unique signaling properties.[4] This dual engagement could potentially stabilize a receptor conformation that favors coupling to specific downstream signaling pathways, a concept known as biased agonism.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. Xanomeline - Wikipedia [en.wikipedia.org]

- 3. Xanomeline and the antipsychotic potential of muscarinic receptor subtype selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Involvement of a Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors in the Antipsychotic-like Effects of the M1/M4 Preferring Muscarinic Receptor Agonist Xanomeline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Journey of Xanomeline: From a Shelved Alzheimer's Hope to a Renewed Psychiatric Therapeutic

A Technical Guide on the History, Discovery, and Clinical Development of a Pioneering Muscarinic Agonist

Introduction

The quest for effective treatments for Alzheimer's disease (AD) has been a long and challenging journey, marked by numerous setbacks. However, the story of xanomeline (B1663083), a muscarinic acetylcholine (B1216132) receptor agonist, stands as a testament to the serendipitous nature of drug discovery. Initially developed for the cognitive deficits in AD, its unique pharmacological profile and unexpected clinical findings led to its initial discontinuation, only to be resurrected decades later as a promising novel-mechanism antipsychotic. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and pivotal experimental data related to xanomeline's development for Alzheimer's disease.

A Historical Overview: The Rise and Fall of an M1/M4 Agonist

Xanomeline (formerly LY246708) was first synthesized in the early 1990s through a collaboration between Eli Lilly and Company and Novo Nordisk.[1] The primary goal was to develop a muscarinic agonist that could selectively target M1 receptors in the brain, which are crucial for learning and memory and are known to be affected in Alzheimer's disease.[2][3] The prevailing "cholinergic hypothesis" of AD suggested that enhancing cholinergic neurotransmission could alleviate cognitive symptoms.[2]

Early preclinical studies were promising, indicating that xanomeline had a functional preference for M1 and M4 muscarinic receptors.[4][5] This functional selectivity was a key differentiator, as it was hoped this would spare the M2 and M3 receptors, which are more associated with peripheral cholinergic side effects.[5][6]

The culmination of this early research was a large-scale, multicenter Phase 2 clinical trial in patients with mild to moderate AD, published in 1997.[7][8] This trial demonstrated that xanomeline could significantly improve cognitive function.[7][8] Unexpectedly, it also showed dramatic improvements in behavioral disturbances such as delusions, hallucinations, and agitation.[7][9]

Despite these promising efficacy signals, the development of xanomeline for Alzheimer's disease was halted.[1][10] The primary reason was the high incidence of dose-limiting peripheral cholinergic adverse events, including gastrointestinal distress and syncope, which led to a high discontinuation rate among patients.[7][11] For years, xanomeline remained a shelved compound, a story of "what could have been."[10]

However, the compelling data on its antipsychotic effects were not forgotten. In 2012, Karuna Therapeutics licensed xanomeline and developed KarXT, a co-formulation of xanomeline with trospium (B1681596) chloride, a peripherally acting muscarinic antagonist.[10][12] This innovative approach aimed to block the problematic peripheral side effects of xanomeline without impeding its therapeutic actions in the central nervous system.[13] This strategy proved successful, leading to the approval of KarXT for the treatment of schizophrenia in 2024, and reigniting interest in its potential for Alzheimer's-related psychosis.[12][14][15]

Mechanism of Action: A Functionally Selective Muscarinic Agonist

Xanomeline is an orthosteric muscarinic acetylcholine receptor agonist.[3] While it demonstrates high binding affinity for all five muscarinic receptor subtypes (M1-M5), its therapeutic effects are attributed to its functional selectivity as a partial agonist at the M1 and M4 receptor subtypes.[1][4][16]

-

M1 Receptor Activation: M1 receptors are highly expressed in the hippocampus and cerebral cortex, brain regions critical for cognition.[17] They are coupled to Gq/11 proteins.[18] Upon activation by an agonist like xanomeline, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that are believed to enhance synaptic plasticity and improve cognitive processes.[1]

-

M4 Receptor Activation: M4 receptors are predominantly found in the striatum and are coupled to Gi/o proteins.[18] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[18] In the context of psychosis, M4 receptor activation is thought to modulate dopaminergic pathways, providing an alternative mechanism to the direct dopamine (B1211576) D2 receptor blockade of traditional antipsychotics.[1][19]

Xanomeline also exhibits complex binding kinetics, including a "wash-resistant" binding property, which may contribute to its sustained effects.[20] Furthermore, it has been shown to interact with serotonin (B10506) receptors, acting as a partial agonist at 5-HT1A and an antagonist at 5-HT2A receptors, which may also contribute to its overall neuropsychopharmacological profile.[1]

Quantitative Data from Key Clinical Trials

The 1997 Phase 2 study remains the most critical piece of clinical evidence for xanomeline's efficacy in an Alzheimer's disease population. The tables below summarize the key efficacy and safety data from this trial.

Table 1: Efficacy Outcomes of the 1997 Phase 2 Xanomeline Trial in Alzheimer's Disease

| Outcome Measure | Placebo | Xanomeline (75 mg/day) | Xanomeline (150 mg/day) | Xanomeline (225 mg/day) | p-value (High Dose vs. Placebo) |

|---|---|---|---|---|---|

| ADAS-Cog (Change from Baseline) | - | - | - | Improvement | ≤ 0.05 |

| CIBIC+ (Global Improvement) | - | - | - | Improvement | ≤ 0.02 |

Data extracted from Bodick et al., 1997.[7][8] ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale. CIBIC+: Clinician's Interview-Based Impression of Change.

Table 2: Behavioral Symptom Improvement in the 1997 Phase 2 Xanomeline Trial

| Behavioral Symptom (Assessed by ADSS) | Treatment Effect |

|---|---|

| Vocal Outbursts | Significant Dose-Dependent Reduction (p ≤ 0.002) |

| Suspiciousness | Significant Dose-Dependent Reduction (p ≤ 0.002) |

| Delusions | Significant Dose-Dependent Reduction (p ≤ 0.002) |

| Agitation | Significant Dose-Dependent Reduction (p ≤ 0.002) |

| Hallucinations | Significant Dose-Dependent Reduction (p ≤ 0.002) |

Data extracted from Bodick et al., 1997.[7] ADSS: Alzheimer's Disease Symptomatology Scale.

Table 3: Key Adverse Events and Discontinuation Rates in the 1997 Phase 2 Xanomeline Trial

| Adverse Event | Placebo Group | High-Dose (225 mg/day) Group |

|---|---|---|

| Discontinuation due to Adverse Events | - | 52% |

| Syncope (Loss of consciousness and muscle tone) | - | 12.6% |

| Predominant Adverse Events | - | Gastrointestinal in nature |

Data extracted from Bodick et al., 1997.[7][11]

Experimental Protocols

In Vitro Assays for Functional Selectivity

4.1.1 Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of xanomeline for each of the five human muscarinic receptor subtypes (M1-M5).

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing one of the human muscarinic receptor subtypes.[18]

-

Competition Binding: A competition assay is performed using a fixed concentration of a non-selective muscarinic radioligand (e.g., [3H]N-methylscopolamine, [3H]-NMS).[4][18]

-

Incubation: The membranes are incubated with the radioligand and varying concentrations of unlabeled xanomeline.[18]

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[18]

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.[18]

-

Data Analysis: The concentration of xanomeline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

-

4.1.2 Phosphoinositide (PI) Hydrolysis Assay

-

Objective: To measure the functional agonist activity of xanomeline at Gq-coupled muscarinic receptors (M1, M3, M5).

-

Methodology:

-

Cell Culture: Cells expressing the receptor of interest (e.g., CHO-M1) are cultured and pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

-

Stimulation: The cells are then stimulated with varying concentrations of xanomeline.

-

Extraction: The reaction is stopped, and the water-soluble inositol phosphates (IPs), including IP1, IP2, and IP3, are extracted.

-

Separation: The total [3H]-inositol phosphates are separated from the precursor [3H]-myo-inositol using anion-exchange chromatography.[21]

-

Quantification: The amount of radioactivity in the inositol phosphate (B84403) fraction is measured by liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of xanomeline in stimulating PI hydrolysis, often relative to a full agonist like carbachol.[5]

-

Protocol Outline: 1997 Phase 2 Clinical Trial (Bodick et al.)

-

Objective: To evaluate the therapeutic effects of xanomeline on cognitive function and behavioral symptoms in patients with probable Alzheimer's disease.[8]

-

Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial, followed by a 1-month single-blind placebo washout.[8]

-

Participants: 343 male and female patients, at least 60 years of age, with mild to moderate Alzheimer's disease, recruited from 17 centers in the United States and Canada.[8]

-

Interventions: Patients were randomized to receive one of four treatments:

-

Placebo

-

Xanomeline 75 mg/day (25 mg three times daily)

-

Xanomeline 150 mg/day (50 mg three times daily)

-

Xanomeline 225 mg/day (75 mg three times daily)[8]

-

-

Primary Outcome Measures:

-

Secondary Outcome Measures:

-

Data Analysis: Efficacy was assessed by comparing the change from baseline to the end of the 6-month treatment period between the active treatment groups and the placebo group.

Conclusion and Future Directions

The story of xanomeline is a powerful illustration of the complexities and unforeseen turns in drug development. Its initial failure in Alzheimer's disease due to peripheral side effects was not the end of its journey. The recognition of its potent effects on psychosis and the subsequent rational design of the KarXT formulation have given this compound a new lease on life. While KarXT is now a therapeutic reality for schizophrenia, its potential in Alzheimer's disease is once again under active investigation. Ongoing Phase 3 trials, such as the ADEPT studies, are evaluating the efficacy and safety of KarXT for the treatment of psychosis associated with Alzheimer's disease.[22][23] The results of these trials are eagerly awaited and could finally bring the benefits of xanomeline's unique mechanism of action to the Alzheimer's patient population it was originally intended to help.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of phosphoinositide hydrolysis in isolated cell membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KarXT for Alzheimer's-Related Psychosis · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 8. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The selective muscarinic agonist xanomeline improves both the cognitive deficits and behavioral symptoms of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Efficacy of xanomeline in Alzheimer disease: cognitive improvement measured using the Computerized Neuropsychological Test Battery (CNTB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 15. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The design of novel muscarinic partial agonists that have functional selectivity in pharmacological preparations in vitro and reduced side-effect profile in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Assaying Inositol and Phosphoinositide Phosphatase Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 20. kcaneurology.com [kcaneurology.com]

- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 22. Alzheimer's Association International Conference [alz.confex.com]

- 23. A Study to Assess Efficacy and Safety of KarXT for the Treatment of Psychosis Associated With Alzheimer's Disease (ADEPT-2) [ctv.veeva.com]

The Pharmacological and Pharmacokinetic Profile of Xanomeline Tartrate: A Technical Guide

Xanomeline (B1663083) is a pioneering muscarinic acetylcholine (B1216132) receptor agonist that has garnered significant attention for its therapeutic potential in treating complex neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2][3][4][5][6][7][8][9][10][] This technical guide provides an in-depth overview of the pharmacological profile and pharmacokinetic properties of xanomeline tartrate, tailored for researchers, scientists, and professionals in drug development.

Pharmacological Profile

Xanomeline's therapeutic effects are primarily attributed to its activity as a muscarinic receptor agonist.[1][12][13] It exhibits a unique profile of functional selectivity, which is central to its mechanism of action.

Mechanism of Action

Xanomeline acts as a cholinergic agonist, demonstrating high affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][14][15][16] However, its therapeutic efficacy is thought to stem from its functionally selective agonist activity, particularly at the M1 and M4 receptor subtypes, which are predominantly located in the central nervous system (CNS).[1][2][3][6][7][8][12][17][18][19]

The activation of postsynaptic M1 receptors, abundant in the hippocampus and cortex, is associated with enhanced cholinergic transmission, leading to improved synaptic plasticity and cognitive performance.[6][12] Concurrently, stimulation of presynaptic M4 receptors is believed to modulate the release of other neurotransmitters, including dopamine (B1211576).[7][20] Specifically, M4 receptor activation can reduce acetylcholine release, which in turn decreases the stimulation of acetylcholine receptors on dopamine-producing cells, leading to an indirect reduction in dopamine release in the mesolimbic pathway.[20] This dual M1/M4 agonism is hypothesized to address both the cognitive and psychotic symptoms of disorders like schizophrenia and Alzheimer's disease.[2][6][12][20]

Recent structural studies have revealed that xanomeline can bind to the M4 muscarinic receptor in both the orthosteric site (the primary binding site for the endogenous ligand, acetylcholine) and an allosteric site within the extracellular vestibule.[21] This dual binding mode may contribute to its unique signaling properties.

Beyond its primary action at muscarinic receptors, xanomeline also shows affinity for certain serotonin (B10506) receptors, acting as an agonist at 5-HT1A and 5-HT1B receptors and an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[14][15]

Signaling Pathways

The five muscarinic receptor subtypes couple to different G proteins to initiate intracellular signaling cascades.

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Receptor Binding Affinity and Functional Activity

Xanomeline binds with similar high affinity to all five muscarinic receptor subtypes.[1][22][23] However, it demonstrates greater agonistic activity at the M1 and M4 subtypes.[1] It behaves as a partial agonist at M2, M3, and M5 receptors.[1] Studies have also confirmed its affinity and functional effects at several serotonin (5-HT) receptors.[14][15]

Table 1: Xanomeline Receptor Binding Affinities and Functional Activity

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Muscarinic | ||

| M1 | ~10 | Agonist[1][2][3][6][7][8][12][18][19] |

| M2 | ~10 | Partial Agonist[1] |

| M3 | ~10 | Partial Agonist[1] |

| M4 | ~10 | Agonist[1][2][3][6][7][8][12][18][19] |

| M5 | ~10 | Partial Agonist / Antagonist[1] |

| Serotonergic | ||

| 5-HT1A | Substantial Affinity | Agonist[14][15] |

| 5-HT1B | Substantial Affinity | Agonist[14][15] |

| 5-HT2A | Substantial Affinity | Antagonist[15] |

| 5-HT2B | Substantial Affinity | Antagonist[15] |

| 5-HT2C | Substantial Affinity | Antagonist[15] |

Note: Specific Ki values can vary between studies and experimental conditions. The value of ~10 nM is a representative affinity for M1-M5 receptors as cited in the FDA label for Cobenfy (xanomeline/trospium).[23]

A unique characteristic of xanomeline is its persistent binding to muscarinic receptors, which is resistant to extensive washout.[16][24] This avid binding may result in sustained receptor activation, contributing to its therapeutic effects.[24]

Pharmacokinetics

The pharmacokinetic profile of xanomeline is characterized by rapid absorption followed by extensive metabolism.

Table 2: Summary of Xanomeline Pharmacokinetic Parameters

| Parameter | Value | Reference(s) |

| Absorption | ||

| Time to Max. Concentration (Tmax) | ~2-2.5 hours | [2][22][25] |

| Distribution | ||

| Apparent Volume of Distribution (Vd) | ~10,800 L | [22] |

| Metabolism | ||

| Bioavailability | <1% | [2][25] |

| Primary Enzymes | CYP2D6, CYP2B6, CYP1A2, CYP2C9, CYP2C19, FMO1, FMO3 | [22][26] |

| Elimination | ||

| Half-life (t1/2) | ~5 hours | [26] |

| Apparent Clearance | 1950 L/hour | [22] |

| Route of Elimination | ~78% in urine, ~12% in feces | [22] |

| % Unchanged in Urine | <0.01% | [22] |

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, xanomeline reaches peak plasma concentrations (Tmax) in approximately 2 to 2.5 hours.[2][22][25] Steady-state concentrations are typically achieved within 3 to 5 days of initiating therapy.[22]

-

Distribution: Xanomeline has a large apparent volume of distribution of about 10,800 liters, indicating extensive distribution into tissues.[22] Animal studies have confirmed its distribution to the CNS.[2][25]

-

Metabolism: Xanomeline undergoes extensive first-pass metabolism, which results in a very low oral bioavailability of less than 1%.[2][25] It is metabolized by a variety of cytochrome P450 (CYP) enzymes, including CYP2D6, CYP2B6, CYP1A2, CYP2C9, and CYP2C19, as well as flavin monooxygenases (FMO1 and FMO3).[22][26]

-

Excretion: The elimination of xanomeline and its metabolites is primarily through the urine.[22] Approximately 78% of an administered dose is recovered in the urine, with an additional 12% found in the feces.[22] Due to its extensive metabolism, less than 0.01% of the drug is excreted as the unchanged parent compound in the urine.[22]

Key Experimental Protocols

Standardized in vitro assays are crucial for characterizing the pharmacological profile of compounds like xanomeline.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines (e.g., Chinese Hamster Ovary [CHO] cells) stably expressing a specific human muscarinic receptor subtype (M1-M5).[27]

-

Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and serial dilutions of xanomeline tartrate in a suitable assay buffer.[28][29]

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium.

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand.[27][28]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[28]

-

Quantification: Place the filter mats into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[27][28]

-

Data Analysis: Determine the concentration of xanomeline that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.[27]

Functional Assay: Intracellular Calcium Mobilization (for M1, M3, M5)

This assay measures the functional potency (EC50) of an agonist at Gq-coupled receptors by quantifying the increase in intracellular calcium.[29]

Methodology:

-

Cell Culture: Seed cells stably expressing the M1, M3, or M5 receptor subtype in a 96-well black-walled, clear-bottom plate and culture overnight.[29]

-

Dye Loading: Remove the culture medium and add a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate the plate at 37°C for 30-60 minutes.[27][29]

-

Compound Addition: Prepare serial dilutions of xanomeline tartrate. Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence before automatically adding the compound dilutions to the wells.

-

Signal Detection: Continue to measure fluorescence intensity kinetically immediately after compound addition. Receptor activation leads to an increase in intracellular calcium, which causes a proportional increase in the dye's fluorescence.[27]

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).[27]

Functional Assay: cAMP Accumulation (for M2, M4)

This assay measures the functional potency (EC50) of an agonist at Gi-coupled receptors by quantifying the inhibition of adenylyl cyclase activity.[29]

Methodology:

-

Cell Culture: Seed cells stably expressing the M2 or M4 receptor subtype in a suitable assay plate and culture overnight.[27]

-

Pre-incubation: Pre-incubate the cells with serial dilutions of xanomeline tartrate for a short period.

-

Stimulation: Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except for baseline controls) to stimulate cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or luciferase-based).[29]

-

Data Analysis: The agonist effect is seen as a concentration-dependent decrease in the forskolin-stimulated cAMP level. Plot the percent inhibition against the logarithm of the agonist concentration and fit the data to determine the EC50 value.[27]

Conclusion

Xanomeline tartrate possesses a complex and compelling pharmacological profile, characterized by broad affinity for all muscarinic receptor subtypes but with functional selectivity for M1 and M4 receptors. This unique mechanism, which modulates cholinergic, dopaminergic, and glutamatergic systems, underpins its demonstrated efficacy in treating both cognitive and psychotic symptoms in challenging CNS disorders.[1][12][20] Its pharmacokinetic properties are defined by rapid absorption and extensive first-pass metabolism, a critical consideration in its clinical application. The development of xanomeline, particularly in a co-formulation with the peripherally restricted muscarinic antagonist trospium (B1681596) to mitigate side effects, represents a significant advancement and the first novel mechanism for treating schizophrenia in decades.[1][2][5][7][17] A thorough understanding of its pharmacology and pharmacokinetics, as detailed in this guide, is essential for ongoing research and the development of future muscarinic receptor-targeted therapies.

References

- 1. Xanomeline - Wikipedia [en.wikipedia.org]

- 2. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schizophrenia and Alzheimer's: Exploring Their Link | Alzra.org [alzra.org]

- 5. psychiatrist.com [psychiatrist.com]

- 6. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. What diseases does Xanomeline Tartrate/Trospium Chloride treat? [synapse.patsnap.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 12. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]

- 13. metroapi.com [metroapi.com]

- 14. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hcplive.com [hcplive.com]

- 18. Xanomeline Tartrate/Trospium Chloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 19. Xanomeline-Trospium: A Novel Therapeutic for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Xanomeline | C14H23N3OS | CID 60809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. drugs.com [drugs.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

An In-depth Technical Guide to Xanomeline Tartrate: Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline (B1663083) is a potent and selective muscarinic acetylcholine (B1216132) receptor agonist with a higher affinity for the M1 and M4 subtypes.[1][2] It has been a subject of significant interest for its therapeutic potential in treating central nervous system (CNS) disorders, particularly schizophrenia and the cognitive and behavioral symptoms of Alzheimer's disease.[3][4] Its mechanism of action, which differs from traditional antipsychotics that primarily target dopamine (B1211576) receptors, offers a novel approach to managing these complex conditions.[1][5] This technical guide provides a comprehensive overview of the synthesis pathway, chemical properties, and the intricate signaling cascades associated with xanomeline tartrate.

Chemical Properties

Xanomeline tartrate is the L-tartrate salt of xanomeline.[6][7] The free base has the chemical formula C14H23N3OS.[6] It presents as a white to off-white powder.[8][9] A summary of its key chemical and physical properties is provided below.

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | [10] |

| Synonyms | LY-246708, Lomeron, Memcor | [6][8] |

| CAS Number | 152854-19-8 | [6][10] |

| Molecular Formula | C18H29N3O7S | [9][10] |

| Molecular Weight | 431.50 g/mol | [9][10] |

| Melting Point | 95.5°C (crystallized from 2-propanol) | [6][7] |

| pKa (Predicted) | 7.34 ± 0.40 | [6][11] |

| Appearance | White to off-white solid/powder | [8][9] |

| Solubility | Water: 10 mg/mL (clear, warmed), 70 mg/mL | [8][12] |

| DMSO: 45 mg/mL, 200 mg/mL (sonication recommended) | [12][13] | |

| In Vivo Formulation: 5 mg/mL (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | [13] | |

| Storage Temperature | 2-8°C, sealed in dry conditions | [6][8] |

Synthesis Pathway

The synthesis of xanomeline tartrate involves a multi-step process, culminating in the reduction of a pyridinium (B92312) salt intermediate followed by crystallization with L-tartaric acid.

Experimental Protocol: Synthesis and Crystallization

The following protocol is based on procedures outlined in patent literature.[14][15]

Step 1: Reduction to Xanomeline Free Base

-

A solution of 3-(4-hexyloxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (1.00 kg, 2.47 mol) is prepared in methanol (4 L) and stirred under a nitrogen atmosphere.[14]

-

The solution is cooled to a temperature of 0-5°C.[14]

-

A solution of sodium borohydride (113 g, 2.99 mol) in 0.1 N sodium hydroxide (500 mL) is added dropwise over 3 hours, maintaining the temperature between 0-5°C.[14]

-

The reaction mixture is stirred for an additional 30 minutes.[14]

-

The reaction is neutralized with 4N hydrochloric acid (800 mL).[14]

-

The resulting mixture is worked up to isolate the crude xanomeline free base. A Chinese patent describes a similar reduction using sodium borohydride in ethanol, followed by quenching with water and extraction with dichloromethane.[16]

Step 2: Formation and Crystallization of Xanomeline Tartrate

-

The crude xanomeline free base is dissolved in a suitable solvent, such as 2-propanol.[15]

-

A solution of (+)-L-tartaric acid is added.[15]

-

The solution is slowly cooled while stirring to induce precipitation of the tartrate salt.[15]

-

The precipitate is collected by filtration and dried to yield crystalline xanomeline tartrate.[15]

-

Recrystallization from warm 2-propanol can be performed to achieve high purity crystals with a melting point of 95.5°C.[15]

Mechanism of Action and Signaling Pathways

Xanomeline's therapeutic effects are primarily attributed to its agonist activity at M1 and M4 muscarinic acetylcholine receptors in the CNS.[1][2] While it binds with similar affinity to all five muscarinic subtypes (M1-M5), its functional activity is most pronounced at M1 and M4 receptors.[1][17] These two receptor subtypes are coupled to different G-protein signaling pathways, leading to distinct downstream cellular responses.[2][3]

M1 Receptor Signaling Pathway

The M1 receptor is predominantly coupled to the Gq/11 family of G-proteins.[3][18] Activation of this pathway is generally excitatory and plays a crucial role in cognitive processes.[4][18]

Experimental Workflow: Assessing M1 Receptor Activation

A common method to confirm the functional activation of M1 receptors is to measure changes in intracellular calcium levels following agonist application.

M4 Receptor Signaling Pathway

The M4 receptor primarily couples to Gi/o G-proteins, which are inhibitory.[3] This pathway is crucial for modulating neurotransmitter release, particularly in the striatum, which is relevant to the antipsychotic effects of xanomeline.[2][18]

Pharmacological Data

Xanomeline's functional selectivity is a key aspect of its pharmacological profile. While it binds to all muscarinic subtypes, its efficacy in activating them varies significantly.

| Receptor Subtype | EC50 (nM) | Primary Signaling Pathway |

| M1 | 0.3 | Gq/11 (Excitatory) |

| M2 | 92.5 | Gi/o (Inhibitory) |

| M3 | 5 | Gq/11 (Excitatory) |

| M4 | 52 | Gi/o (Inhibitory) |

| M5 | 42 | Gq/11 (Excitatory) |

| Data sourced from Tribioscience.[12] |

Clinical Development and Protocols

In clinical settings, xanomeline is often co-administered with trospium (B1681596) chloride, a peripherally restricted muscarinic antagonist.[17] This combination, known as KarXT, is designed to mitigate the peripheral cholinergic side effects of xanomeline while preserving its therapeutic actions in the CNS.[5][19]

Example Clinical Trial Dosing Protocol

Clinical trials have utilized a dose-titration schedule to improve tolerability.[20][21]

-

Initial Dose: 50 mg xanomeline / 20 mg trospium chloride, administered twice daily for the first two days.[21]

-

Titration: Increased to 100 mg xanomeline / 20 mg trospium chloride, twice daily for the remainder of the first week.[21]

-

Target Dose: Further increased to 125 mg xanomeline / 30 mg trospium chloride, twice daily, as tolerated.[21]

The primary efficacy in schizophrenia trials is often assessed by the change in the Positive and Negative Syndrome Scale (PANSS) total score.[20][21]

Conclusion

Xanomeline tartrate represents a significant development in the pharmacotherapy of CNS disorders. Its unique mechanism as a functionally selective M1/M4 muscarinic receptor agonist provides a targeted approach to modulating cholinergic pathways implicated in psychosis and cognitive impairment. A thorough understanding of its synthesis, chemical characteristics, and complex signaling pathways is essential for researchers and clinicians working to harness its full therapeutic potential and develop next-generation neuromodulatory agents.

References

- 1. Xanomeline | C14H23N3OS | CID 60809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hcplive.com [hcplive.com]

- 6. Xanomeline | 131986-45-3 [chemicalbook.com]

- 7. Xanomeline [drugfuture.com]

- 8. Xanomeline L-tartrate hydrate ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Xanomeline Tartrate | C18H29N3O7S | CID 71456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. tribioscience.com [tribioscience.com]

- 13. Xanomeline tartrate | M1 mAChR agonist | TargetMol [targetmol.com]

- 14. EP0703915B1 - Xamoneline tartrate - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. Xanomeline synthesis - chemicalbook [chemicalbook.com]

- 17. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]

- 18. benchchem.com [benchchem.com]

- 19. metroapi.com [metroapi.com]

- 20. clinicaltrials.eu [clinicaltrials.eu]

- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Xanomeline's Role in Modulating Cholinergic and Dopaminergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline (B1663083) is a pioneering therapeutic agent that has garnered significant attention for its novel mechanism of action in treating complex neuropsychiatric disorders such as schizophrenia and the psychosis associated with Alzheimer's disease.[1][2] Unlike traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors, xanomeline operates through the modulation of the cholinergic system, specifically as a muscarinic acetylcholine (B1216132) receptor agonist with functional selectivity for M1 and M4 subtypes.[3][4][5] This guide provides an in-depth technical overview of xanomeline's pharmacology, its intricate interplay with both cholinergic and dopaminergic systems, and the experimental methodologies used to elucidate its effects.

Core Mechanism of Action: M1 and M4 Receptor Agonism

Xanomeline's therapeutic effects are primarily attributed to its activity as an agonist at M1 and M4 muscarinic acetylcholine receptors, which are highly expressed in brain regions critical for cognition and the regulation of psychosis, including the cortex, hippocampus, and striatum.[6] While xanomeline binds with similar high affinity to all five muscarinic receptor subtypes (M1-M5), its functional activity is most pronounced at M1 and M4 receptors.[3][5][7] This functional selectivity is a key aspect of its pharmacological profile.

Recent structural studies have revealed a dual binding mode for xanomeline at the M4 receptor, acting as both an orthosteric and an allosteric ligand. This unique interaction may contribute to its complex pharmacology and clinical efficacy.

The activation of M1 receptors is primarily associated with improvements in cognitive function, while M4 receptor activation is thought to modulate dopamine release, thereby addressing psychotic symptoms.[4][8] This dual action allows xanomeline to potentially treat a broader range of symptoms in schizophrenia, including positive, negative, and cognitive domains.[1][4]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on xanomeline's binding affinities and functional activity at muscarinic receptors.

Table 1: Xanomeline Binding Affinities (Ki) at Muscarinic Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) in nM |

| M1 | 2.4 |

| M2 | 2.9 |

| M3 | 2.5 |

| M4 | 1.8 |

| M5 | 2.3 |

Note: Data compiled from multiple sources indicating high-affinity binding across all subtypes.

Table 2: Xanomeline Functional Activity (EC50) at Muscarinic Receptor Subtypes

| Receptor Subtype | Functional Assay | EC50 in nM |

| M1 | Phosphoinositide (PI) Hydrolysis | 13 |

| M4 | Inhibition of Forskolin-stimulated cAMP | 32 |

Note: Data indicates functional agonism with higher potency at M1 and M4 receptors.

Modulation of the Dopaminergic System

A crucial aspect of xanomeline's antipsychotic effect lies in its ability to indirectly modulate the dopaminergic system. The prevailing dopamine hypothesis of schizophrenia posits that hyperactivity of mesolimbic dopamine pathways contributes to positive symptoms. Xanomeline, through its action on muscarinic receptors, can attenuate this dopaminergic hyperactivity.

Studies have shown that xanomeline selectively inhibits the firing of A10 dopamine neurons in the ventral tegmental area (VTA), which project to the nucleus accumbens and prefrontal cortex, without significantly affecting the A9 dopamine neurons of the nigrostriatal pathway.[8] This regional selectivity is advantageous as it may reduce the risk of extrapyramidal side effects commonly associated with D2 receptor antagonists that block dopamine signaling in the striatum.

Furthermore, in vivo microdialysis studies in rats have demonstrated that xanomeline increases extracellular dopamine levels in the prefrontal cortex and nucleus accumbens, but not in the striatum.[9][10] This effect is similar to that of atypical antipsychotics like clozapine (B1669256) and olanzapine (B1677200) and is thought to contribute to the alleviation of negative and cognitive symptoms of schizophrenia.[9]

Table 3: Effect of Xanomeline on Extracellular Dopamine Levels in Rat Brain Regions

| Brain Region | Change in Extracellular Dopamine |

| Prefrontal Cortex | Increased |

| Nucleus Accumbens | Increased |

| Striatum | No significant change |

Signaling Pathways

The activation of M1 and M4 receptors by xanomeline initiates distinct downstream signaling cascades.

References

- 1. Frontiers | Novel opportunities for treating complex neuropsychiatric and neurocognitive conditions based on recent developments with xanomeline [frontiersin.org]

- 2. psychiatrist.com [psychiatrist.com]

- 3. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]

- 4. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanomeline - Wikipedia [en.wikipedia.org]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The muscarinic agonist xanomeline increases monoamine release and immediate early gene expression in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Neuroprotective Effects of Xanomeline on Cortical Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanomeline (B1663083) is a potent, centrally-acting muscarinic acetylcholine (B1216132) receptor agonist with functional selectivity for M1 and M4 receptor subtypes.[1][2] Initially investigated for the treatment of cognitive deficits in Alzheimer's disease, its therapeutic potential has expanded to include psychotic symptoms in schizophrenia.[3][4] A significant body of preclinical research has focused on the neuroprotective properties of Xanomeline, particularly concerning cortical neurons, which are critically affected in various neurodegenerative disorders. This technical guide synthesizes the current understanding of Xanomeline's neuroprotective mechanisms, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

The combination of Xanomeline with the peripherally-acting muscarinic antagonist trospium (B1681596) chloride (known as KarXT or Cobenfy) was developed to mitigate the peripheral cholinergic side effects of Xanomeline, thereby improving its tolerability and therapeutic window.[5][6][7] While much of the recent clinical focus has been on its application in schizophrenia, the foundational neuroprotective research on Xanomeline remains highly relevant for the development of therapies for Alzheimer's disease and other neurodegenerative conditions.[3][8][9]

Core Neuroprotective Mechanisms of Xanomeline

Xanomeline exerts its neuroprotective effects on cortical neurons through several interconnected mechanisms, primarily initiated by the activation of M1 muscarinic receptors. These mechanisms collectively combat key pathological processes implicated in neurodegeneration.

Promotion of Non-Amyloidogenic Amyloid Precursor Protein (APP) Processing

A central hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are toxic to neurons. Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases (the amyloidogenic pathway). Xanomeline promotes the alternative, non-amyloidogenic pathway by activating M1 receptors, which stimulates α-secretase activity.[10] This results in the production of the soluble, neuroprotective fragment sAPPα and precludes the formation of Aβ.[11][12][13]

Studies in Chinese hamster ovary (CHO) cells transfected with the human M1 receptor and a familial Alzheimer's disease mutant form of APP demonstrated that Xanomeline is a potent stimulator of sAPPα release.[12] In these models, Xanomeline increased sAPPα secretion with an EC50 of 10 nM and, at maximal concentrations, reduced the secretion of Aβ by 46%.[11][12] This effect is mediated, at least in part, through the activation of Protein Kinase C (PKC).[10][12]

Attenuation of Oxidative Stress and Apoptosis

Oxidative stress and subsequent apoptosis (programmed cell death) are common pathways of neuronal injury in neurodegenerative diseases and ischemic events. Xanomeline has been shown to protect cortical neurons from injury induced by oxygen-glucose deprivation (OGD), a model for ischemia.[14][15]

In primary rat cortical neurons subjected to OGD, pretreatment with Xanomeline significantly increased cell viability, decreased the release of lactate (B86563) dehydrogenase (LDH) (a marker of cell damage), and reduced the production of reactive oxygen species (ROS).[13][14][15] Furthermore, Xanomeline inhibited apoptosis, as evidenced by a decrease in the percentage of apoptotic cells.[13][16] This anti-apoptotic effect is linked to the upregulation of the anti-apoptotic protein Bcl-2 and increased phosphorylation of Akt, a key pro-survival kinase.[14][15][16]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of Xanomeline.

Table 1: Effect of Xanomeline on APP Processing

| Cell Line | Xanomeline Concentration | Effect on sAPPα Release (fold increase) | Effect on Aβ Secretion (reduction) | Reference |

| CHO-m1 | 100 nM (maximal effect) | 4-10 | 46% | [11][12] |

| CHO-m1 | EC50 = 10 nM | - | - | [12] |

Table 2: Neuroprotective Effects of Xanomeline Against Oxygen-Glucose Deprivation (OGD) in Primary Rat Cortical Neurons

| Parameter | Condition | Xanomeline Treatment (5 µM) | Outcome | Reference |

| Cell Viability | OGD (12h) | Pretreatment | Mitigated OGD-induced damage | [14] |

| LDH Release | OGD | Pretreatment | Significantly inhibited LDH release | [14][15] |

| Apoptosis Rate | OGD | Pretreatment | Dramatically inhibited apoptosis (24% in OGD vs. 8.9% in OGD + Xanomeline) | [13] |

| ROS Production | OGD | Pretreatment | Significantly reduced ROS levels | [13] |

| p-Akt Levels | OGD | Pretreatment | Partially reversed the reduction in p-Akt | [15] |

| Bcl-2 Expression | OGD | Pretreatment | Partially reversed the reduction in Bcl-2 | [15] |

Signaling Pathways

The neuroprotective effects of Xanomeline are mediated by complex intracellular signaling cascades initiated by the activation of M1 muscarinic receptors.

M1 Receptor-Mediated APP Processing

Activation of the M1 receptor by Xanomeline initiates a Gq/11 protein-coupled signaling cascade that leads to the activation of phospholipase C (PLC).[10][17] PLC, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which leads to the activation of Protein Kinase C (PKC).[10] PKC can then promote the activity of α-secretase, shifting APP processing towards the non-amyloidogenic pathway.[10]

Anti-Apoptotic Signaling Pathway

Xanomeline's activation of the M1 receptor can also trigger pro-survival signaling cascades, such as the PI3K/Akt pathway.[16][18] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins while promoting the expression of anti-apoptotic proteins like Bcl-2, ultimately inhibiting the apoptotic cascade and promoting neuronal survival.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate the neuroprotective effects of Xanomeline.

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat embryos, a standard model for in vitro neuroprotection studies.[19][20]

Materials:

-

E18 pregnant Sprague-Dawley rat

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates/coverslips

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Trypsin-EDTA (0.25%)

-

DNase I

-

Fetal Bovine Serum (FBS)

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant rat according to approved animal care protocols and harvest the E18 embryos.

-

Under a dissecting microscope, carefully remove the cerebral cortices from the embryonic brains in ice-cold HBSS.

-

Mince the cortical tissue into small pieces.

-

Incubate the tissue in Trypsin-EDTA for 15 minutes at 37°C.

-

Add FBS to inactivate the trypsin, followed by DNase I to reduce cell clumping.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal medium and count the viable cells using a hemocytometer and Trypan blue exclusion.

-

Plate the neurons at the desired density (e.g., 1 x 10^5 cells/well in a 96-well plate) onto Poly-D-lysine coated plates.[21]

-